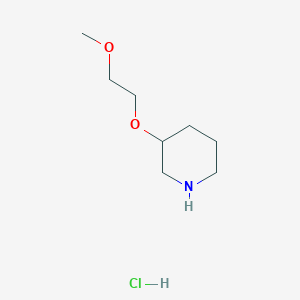

![molecular formula C14H13NO B1439765 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone CAS No. 1216790-93-0](/img/structure/B1439765.png)

1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone

Descripción general

Descripción

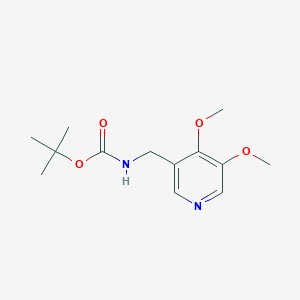

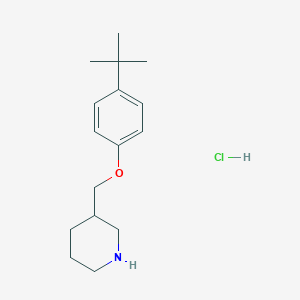

“1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” is a chemical compound with the molecular formula C14H13NO . It has a molecular weight of 211.26 .

Synthesis Analysis

The synthesis of “this compound” can be achieved from 4-Tolylboronic acid and 1-(6-BROMO-PYRIDIN-3-YL)-ETHANONE .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a methylphenyl group and an ethanone group .Physical And Chemical Properties Analysis

“this compound” has a melting point of 79-81 °C and a predicted boiling point of 357.2±27.0 °C . Its density is predicted to be 1.079±0.06 g/cm3 . The pKa is predicted to be 2.95±0.25 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

- Pyridine derivatives, including compounds structurally related to "1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone," play a crucial role in the development of chemosensors and as ligands in complex compounds. Their synthesis, chemical properties, and applications in detecting various ions and molecules have been extensively reviewed, highlighting their importance in analytical chemistry (Boča, Jameson, & Linert, 2011); (Roy, 2021).

Biological and Medicinal Applications

- Pyridine and imidazole scaffolds are integral to designing selective inhibitors for various biological targets, such as mitogen-activated protein (MAP) kinase, which is implicated in inflammatory processes. The synthesis, design, and activity studies of such compounds underscore their potential in addressing proinflammatory cytokine release and other pathophysiological conditions (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Analytical and Environmental Chemistry

- Enaminoketones and enaminonitriles, closely related to pyridine derivatives, have been utilized as versatile building blocks in the synthesis of heterocyclic compounds such as pyridines, pyrimidines, and pyrroles. Their unique electrophilic and nucleophilic properties enable the construction of complex molecules with significant biological activities, offering insights into new synthetic methodologies and applications in medicinal chemistry (Negri, Kascheres, & Kascheres, 2004).

Food Safety and Toxicological Studies

- Heterocyclic aromatic amines (HAAs), which include pyridine derivatives, are produced in food during cooking processes and have been studied for their potential carcinogenic effects. Understanding the formation, mitigation, metabolism, and biomarkers of exposure to these compounds is crucial for food safety, hazard control, and risk assessment. The comprehensive review of HAAs highlights the importance of controlling these compounds to ensure consumer health (Chen, Jia, Zhu, Mao, & Zhang, 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with enzymes such as corticosteroid 11-beta-dehydrogenase isozyme 1 .

Mode of Action

It is known that similar compounds can catalyze the conversion of certain biochemical substances .

Biochemical Pathways

Similar compounds have been found to influence the conversion of cortisol to the inactive metabolite cortisone, and the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol .

Result of Action

Similar compounds have been found to influence the conversion of certain biochemical substances .

Propiedades

IUPAC Name |

1-[6-(4-methylphenyl)pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14-8-7-13(9-15-14)11(2)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKPZONXQYGSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

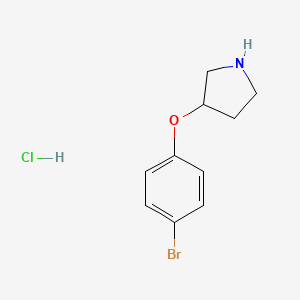

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline](/img/structure/B1439687.png)

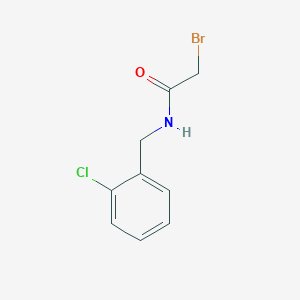

![1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride](/img/structure/B1439695.png)

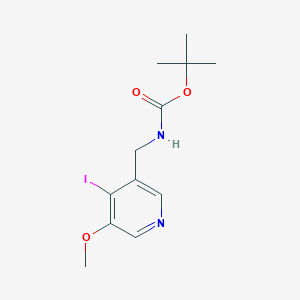

![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)

![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)